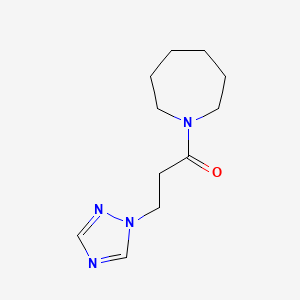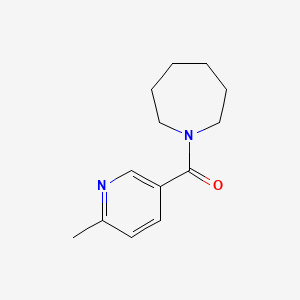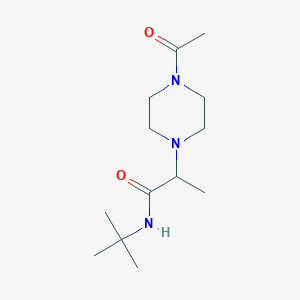![molecular formula C15H16FN3O B7508387 [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as FMPP, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been used for recreational purposes due to its ability to induce euphoria, increased energy, and enhanced cognitive function. However, FMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience. In
作用機序
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of this compound, including increased energy, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release is thought to be responsible for the psychostimulant effects of this compound. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
実験室実験の利点と制限
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a potent psychostimulant that induces a robust behavioral response, making it useful for studying the effects of psychostimulants on behavior. Additionally, this compound has been shown to enhance cognitive function, making it useful for studying the neural mechanisms underlying cognitive function. However, this compound also has several limitations for use in lab experiments. It is a synthetic compound that has not been extensively studied in humans, making it difficult to extrapolate findings from animal studies to humans. Additionally, this compound has potential safety concerns, including the risk of addiction and overdose.
将来の方向性
There are several future directions for research on [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone. One potential direction is to study the effects of this compound on cognitive function in humans. Another potential direction is to explore the therapeutic potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could investigate the safety and efficacy of this compound as a treatment for addiction to drugs such as cocaine and methamphetamine. Finally, future research could explore the potential use of this compound as a tool for studying the neural mechanisms underlying cognitive function and addiction.
合成法
The synthesis of [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with methylhydrazine to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. The aldehyde group is then reduced to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to yield this compound.
科学的研究の応用
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function, including memory, attention, and learning. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use in the treatment of addiction to drugs such as cocaine and methamphetamine.
特性
IUPAC Name |
[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-11-12(15(20)18-8-4-5-9-18)10-17-19(11)14-7-3-2-6-13(14)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTOYXWADYUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
